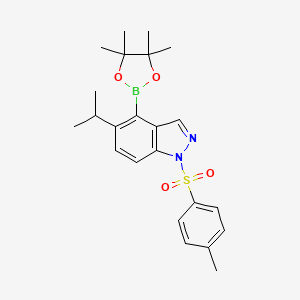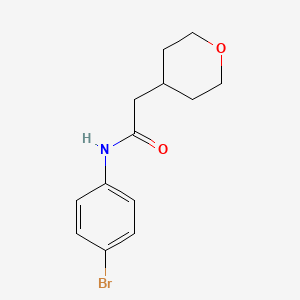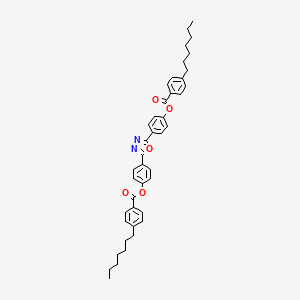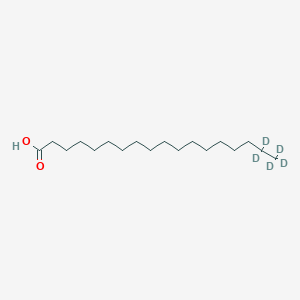
Octadecanoic-17,17,18,18,18-d5 acid
Overview
Description
Octadecanoic-17,17,18,18,18-d5 acid: is a deuterated form of stearic acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for studying various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanoic-17,17,18,18,18-d5 acid typically involves the deuteration of stearic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve elevated temperatures and pressures to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic-17,17,18,18,18-d5 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated stearic acid derivatives.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions to form various deuterated esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include acyl chlorides and amines under basic conditions.
Major Products:
Oxidation: Deuterated stearic acid derivatives.
Reduction: Deuterated alcohols.
Substitution: Deuterated esters and amides.
Scientific Research Applications
Chemistry: Octadecanoic-17,17,18,18,18-d5 acid is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic signature .
Biology: In biological research, it is used to study lipid metabolism and the role of fatty acids in cellular processes. Its deuterated form allows for precise tracking and analysis in metabolic studies .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of fatty acid-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds .
Industry: In the industrial sector, it is used in the production of deuterated compounds for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Octadecanoic-17,17,18,18,18-d5 acid involves its incorporation into lipid membranes and metabolic pathways. The presence of deuterium atoms affects the physical and chemical properties of the compound, leading to altered interactions with enzymes and other biomolecules. This can result in changes in membrane fluidity, enzyme activity, and metabolic rates .
Comparison with Similar Compounds
Stearic acid: The non-deuterated form of Octadecanoic-17,17,18,18,18-d5 acid.
Palmitic acid: Another saturated fatty acid with a similar structure but shorter carbon chain.
Oleic acid: An unsaturated fatty acid with a similar carbon chain length but containing a double bond.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic processes are required .
Properties
IUPAC Name |
17,17,18,18,18-pentadeuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
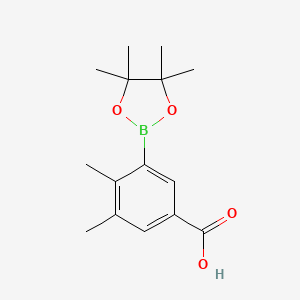
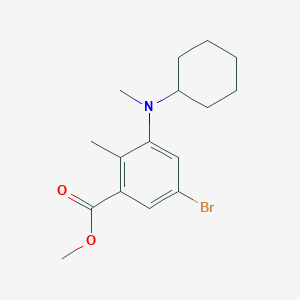
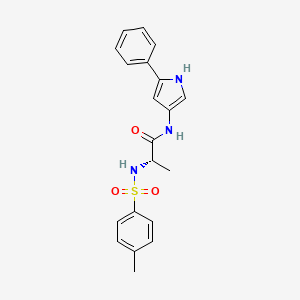
![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)

